(S)-2-(Isochroman-1-yl)ethanol

Description

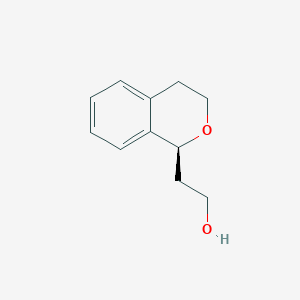

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIIBWMBZVKXBX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of S 2 Isochroman 1 Yl Ethanol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a powerful tool for the construction of chiral molecules, providing access to enantiomerically enriched products from prochiral starting materials. Various strategies have been developed for the synthesis of the isochroman (B46142) scaffold, which is the core of (S)-2-(Isochroman-1-yl)ethanol.

Organocatalytic Strategies for Isochroman Scaffold Construction

Organocatalysis has emerged as a robust method for asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. arabjchem.org For the construction of the isochroman skeleton, organocatalytic approaches often involve intramolecular reactions that proceed with high enantioselectivity.

One notable strategy is the enantioselective intramolecular oxa-Michael reaction. For instance, cinchona alkaloid-based squaramide bifunctional organocatalysts have been successfully employed in the synthesis of enantioenriched 1-substituted 1,3-dihydroisobenzofurans, which are structurally related to isochromans. acs.org These reactions proceed via the in situ formation of an alkoxyboronate intermediate from an o-formyl chalcone. acs.org Another approach involves the use of diphenylprolinol silyl (B83357) ether as a catalyst in asymmetric Michael reactions of nitroalkanes with α,β-unsaturated aldehydes, which can be a key step in the synthesis of complex molecules containing the isochroman motif. dokumen.pub

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.comsioc-journal.cn The synthesis of isochromans and their derivatives can be achieved through various transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, Hiyama, and Sonogashira reactions, are powerful tools for constructing the carbon framework of isochroman precursors. mdpi.com Rhodium-catalyzed reactions of diazo compounds have also been utilized to construct isochroman derivatives. researchgate.net These methods often involve the activation of C-H or C-X bonds to form the heterocyclic ring system. sioc-journal.cnresearchgate.net Iridium-catalyzed asymmetric cascade reactions have been reported for the synthesis of bisbenzannulated spiroketals from isochroman ketals, showcasing the utility of this metal in complex heterocyclic synthesis. rsc.org

Cooperative Metal-Organocatalyzed Systems

The combination of transition metal catalysis and organocatalysis in a single reaction vessel, known as cooperative catalysis, can lead to novel reactivity and improved selectivity. chim.it This synergistic approach has been applied to the synthesis of various heterocyclic compounds. chim.it

In a cooperative system, the organocatalyst can activate one substrate through the formation of a reactive intermediate (e.g., an enamine or iminium ion), while the transition metal catalyst activates the other reaction partner. chim.it This dual activation strategy can enable transformations that are not possible with either catalyst alone. chim.it For example, the combination of a palladium catalyst with a chiral amine organocatalyst has been used for the asymmetric intramolecular α-arylation of ketones to form complex heterocyclic structures. chim.it

Asymmetric Electrosynthesis for Chiral Isochroman Derivatives

Asymmetric electrosynthesis is an emerging field that combines the principles of electrochemistry and asymmetric catalysis to achieve the synthesis of chiral molecules. rsc.orgsioc-journal.cn This technique offers a green and sustainable alternative to traditional chemical methods by using electricity as a reagent. sioc-journal.cn

The enantioselectivity in these reactions is typically achieved through the use of chiral catalysts, chiral electrodes, or chiral auxiliaries. nih.govbeilstein-journals.org For instance, transition metal complexes with chiral ligands can be used to modify electrode surfaces, enabling the enantioselective hydrogenation of prochiral ketones. nih.gov Nickel-catalyzed electroreductive coupling reactions in the presence of a chiral ligand have also been developed for the formation of stereogenic centers. researchgate.net While direct electrosynthesis of this compound is not extensively documented, the principles of asymmetric electrosynthesis have been applied to the synthesis of related chiral heterocyclic compounds, suggesting its potential for this target molecule. nih.govresearchgate.net

Biocatalytic Transformations and Chemoenzymatic Syntheses

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. unipd.itrsc.orgillinois.edu This approach is particularly valuable for the synthesis of chiral molecules. unipd.it

Enzyme-Catalyzed Reductions for Chiral Alcohol Generation

The final step in the synthesis of this compound involves the stereoselective reduction of a corresponding ketone precursor. Enzyme-catalyzed reductions are highly effective for this purpose, offering excellent enantioselectivity. mdpi.comalmacgroup.com

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols. mdpi.com By selecting the appropriate ADH, either the (S)- or (R)-enantiomer of a chiral alcohol can be obtained with high enantiomeric excess. For example, ADHs from various microbial sources, such as Rhodococcus ruber, have been used for the asymmetric reduction of a wide range of ketones. researchgate.netuniovi.es Commercially available carbonyl reductase (CRED) libraries also provide a powerful tool for screening and identifying suitable enzymes for the synthesis of specific chiral alcohols. almacgroup.com These enzymatic reductions often utilize a cofactor regeneration system, such as the oxidation of a co-substrate like isopropanol, to ensure high conversion. almacgroup.comnih.gov

Table 1: Summary of Catalytic Strategies for Asymmetric Isochroman Synthesis

| Methodology | Catalyst Type | Key Transformation | Advantages | Reference(s) |

| Organocatalysis | Chiral organic molecules (e.g., prolinol derivatives, squaramides) | Intramolecular oxa-Michael addition, Michael addition | Metal-free, mild conditions, high enantioselectivity | acs.org, dokumen.pub |

| Transition Metal Catalysis | Complexes of Pd, Rh, Ir | Cross-coupling, C-H activation, cascade reactions | High efficiency, broad substrate scope, diverse reactivity | mdpi.com, sioc-journal.cn, rsc.org, researchgate.net |

| Cooperative Catalysis | Combination of organocatalyst and transition metal catalyst | Dual activation of substrates | Novel reactivity, enhanced selectivity | chim.it |

| Asymmetric Electrosynthesis | Chiral catalysts, modified electrodes | Electroreductive or electro-oxidative reactions | Green and sustainable, uses electricity as a reagent | researchgate.net, nih.gov, rsc.org, sioc-journal.cn |

| Biocatalysis | Enzymes (e.g., ADHs, CREDs) | Asymmetric reduction of ketones | High enantioselectivity, mild reaction conditions, environmentally friendly | mdpi.com, almacgroup.com, researchgate.net |

Novel Synthetic Routes and Mechanistic Insights

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing the isochroman core and controlling its stereochemistry.

Classical and Contemporary Cyclization Reactions for Isochroman Formation

The oxa-Pictet-Spengler reaction is a cornerstone for isochroman synthesis. unipi.itd-nb.info This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. unipi.itresearchgate.net While traditionally effective, its scope can be limited. nih.govrsc.org

Modern variations have expanded the utility of this reaction. For instance, palladium-catalyzed tandem cyclization reactions have been developed to create functionalized isochroman scaffolds. rsc.org Other approaches include hydriodic acid or iodine-mediated cyclization of 1-(2-vinylphenyl)propan-2-ols and metal-free intramolecular alkoxylation-initiated cascade cyclizations. rsc.orgsemanticscholar.org

| Cyclization Method | Key Features |

| Oxa-Pictet-Spengler | Acid-catalyzed condensation of a β-arylethanol and a carbonyl compound. unipi.itd-nb.info |

| Palladium-Catalyzed Tandem Cyclization | Forms multiple C-O and C-C bonds in a single pot. rsc.org |

| Iodine-Mediated Cyclization | Utilizes iodine to promote the cyclization of vinylphenyl alcohols. semanticscholar.org |

| Metal-Free Cascade Cyclization | Employs intramolecular alkoxylation to initiate a cascade of ring-forming reactions. rsc.org |

One-Pot Synthetic Strategies for Isochroman Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and resource utilization by combining multiple reaction steps into a single procedure. researchgate.net An efficient asymmetric synthesis of isochromanone derivatives has been achieved through a Z-selective-1,3-OH insertion/aldol cyclization cascade reaction. nih.govrsc.org This method utilizes a combination of an achiral dirhodium salt and a chiral N,N'-dioxide–metal complex to generate benzo-fused δ-lactones with excellent enantioselectivity. nih.gov

Utilizing Epoxides as Aldehyde Surrogates in Isochroman Synthesis

A significant innovation in isochroman synthesis involves the use of epoxides as surrogates for aldehydes in a variant of the oxa-Pictet-Spengler reaction. nih.govrsc.org This method, often facilitated by hexafluoroisopropanol (HFIP), allows for the in situ generation of otherwise unstable aldehydes via a Meinwald rearrangement. nih.govresearchgate.net This greatly expands the scope of the reaction, enabling the use of a wider variety of nucleophiles and electrophiles and allowing for the functionalization of all positions of the isochroman scaffold. nih.govrsc.org

Advantages of Using Epoxides:

Greater scope compared to traditional oxa-Pictet-Spengler reactions. nih.govrsc.org

Epoxides are often more stable and easier to handle than the corresponding aldehydes. nih.gov

The reaction can proceed rapidly at room temperature. rsc.org

Investigations into Stereoselectivity-Determining Reaction Mechanisms

Understanding the mechanisms that govern stereoselectivity is crucial for designing effective asymmetric syntheses. In the context of isochroman synthesis, several factors can influence the stereochemical outcome.

For donor/donor rhodium carbenes used in C-H insertion reactions to form isochromans, the stereoselectivity is generally excellent. rsc.orgescholarship.org The use of chiral catalysts, such as those with chiral ligands, can effectively control the stereochemistry of the products. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT), can provide insights into the transition states and help explain the observed stereoselectivity. rsc.org For example, in some hetero-Diels-Alder reactions to form tetracyclic isochromans, the steric hindrance between the in situ generated isochromene and the chiral catalyst is responsible for the enantioselectivity. nih.gov

Integration of Green Chemistry Principles in Asymmetric Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of asymmetric isochroman synthesis, this includes the use of biocatalysis, one-pot reactions, and the development of metal-free catalytic systems. rsc.orgresearchgate.net

Enzymatic reactions are inherently green as they are conducted in aqueous media under mild conditions. nih.gov One-pot syntheses reduce waste by minimizing purification steps and solvent usage. researchgate.net The development of metal-free cyclization reactions, such as those initiated by intramolecular alkoxylation, avoids the use of potentially toxic and expensive heavy metals. rsc.org

Sustainable Reagents and Solvent Selection for Reduced Environmental Impact

The selection of reagents and solvents is a cornerstone of green chemistry, aiming to replace hazardous substances with safer and more sustainable alternatives.

Sustainable Reagents: The move away from stoichiometric reagents, which are consumed in the reaction and generate significant waste, towards catalytic systems is a key strategy. In the synthesis of chiral isochroman frameworks, several classes of sustainable catalysts are employed:

Biocatalysts: Enzymes and whole-cell systems offer high selectivity under mild aqueous conditions. For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) from various microorganisms like Rhodococcus ruber or Candida zeylanoides can perform highly enantioselective reductions of corresponding ketones. uniovi.esresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are used for the kinetic resolution of racemic alcohols, providing access to enantiopure compounds like the target molecule. uniovi.es Laccase-based systems, using oxygen as the ultimate oxidant, have been used for oxidative cyclizations to form related isochromanone structures, showcasing a green alternative to heavy-metal oxidants. researchgate.net

Organocatalysts: Chiral Brønsted acids, such as imidodiphosphoric acids, and bifunctional catalysts like bisthioureas, have been successfully used in enantioselective oxa-Pictet–Spengler reactions to form the isochroman core. d-nb.infonih.govacs.org These metal-free catalysts are often less toxic and more robust than their organometallic counterparts.

Earth-Abundant Metal Catalysts: Catalysts based on abundant and less toxic metals like copper, iron, and zinc are increasingly replacing those based on precious and toxic heavy metals like palladium, rhodium, or mercury. rsc.orgacs.org For instance, copper-catalyzed asymmetric intramolecular hydroalkoxylation of alkenols provides an efficient route to chiral isochromans. rsc.org

Solvent Selection: Solvents account for a large portion of the waste generated in chemical processes. mdpi.com Therefore, replacing conventional volatile organic compounds (VOCs) with greener alternatives is crucial.

Bio-based Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as effective and more sustainable replacements for traditional ether solvents like THF or chlorinated solvents like dichloromethane (B109758) (DCM). acs.orgmdpi.com They offer lower toxicity and are often biodegradable.

Benign Solvents: Water and ethanol (B145695) are among the most environmentally benign solvents. rsc.org While the low solubility of nonpolar organic substrates in water can be a challenge, techniques like using co-solvents or phase-transfer catalysis can overcome this limitation. Ethanol is an excellent solvent for many organic reactions and is fully biodegradable. rsc.orgwhiterose.ac.uk

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. Solvent-free reactions, conducted using neat reactants or through techniques like mechanochemical ball-milling, drastically reduce waste and can lead to faster reaction times. nih.gov Asymmetric ring-opening of meso-epoxides, a potential step in a synthetic route to the target molecule, has been effectively performed under solvent-free conditions. nih.gov

Table 1: Comparison of Conventional and Sustainable Solvents in Asymmetric Synthesis

| Solvent | Type | Origin | Key Environmental/Safety Issues | Sustainable Alternative(s) |

| Dichloromethane (DCM) | Chlorinated | Petrochemical | Suspected carcinogen, high volatility, ozone depletion potential. | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate |

| Toluene | Aromatic Hydrocarbon | Petrochemical | Toxic, flammable, volatile organic compound (VOC). | Cyclopentyl Methyl Ether (CPME), Anisole |

| Tetrahydrofuran (THF) | Ether | Petrochemical | Forms explosive peroxides, VOC. | 2-Methyltetrahydrofuran (2-MeTHF) |

| Ethanol | Alcohol | Renewable (Bio-based) | Low toxicity, biodegradable. | N/A (Already a green solvent) |

| Water | Inorganic | Natural | Non-toxic, non-flammable, abundant. | N/A (Already a green solvent) |

Energy-Efficient Processes and Optimized Reaction Conditions

Reducing energy consumption is a critical aspect of sustainable synthesis, directly impacting the process's carbon footprint and economic viability. This is achieved through catalyst optimization and the adoption of energy-efficient technologies.

Highly active catalysts can significantly lower the energy barrier of a reaction, allowing it to proceed under milder conditions. For example, bifunctional iminophosphorane catalysts have enabled intramolecular oxa-Michael additions to form isochroman systems at room temperature in just one day, a significant improvement over methods requiring elevated temperatures and week-long reaction times. nih.gov Similarly, dual catalysis systems, combining a chiral acid with an achiral co-catalyst, can facilitate oxa-Pictet–Spengler reactions at temperatures as low as -30 °C. nih.gov

The development of novel energy sources and reactor technologies also contributes to efficiency:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, localized heating of the reaction mixture. This often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. whiterose.ac.uk

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch setups offers numerous advantages. rsc.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety. This level of control often leads to higher yields and selectivities, minimizing energy waste from side reactions and purification steps. The integration of in-line purification can further streamline the process.

Table 2: Impact of Reaction Conditions on Energy Efficiency

| Parameter | Conventional Batch Processing | Advanced Methodologies (Flow/Microwave) | Impact on Energy Efficiency |

| Heating | Conductive heating of the entire vessel (slow, inefficient). | Direct, rapid heating of reactants (Microwave) or small volumes (Flow). | Significant reduction in energy required to reach and maintain reaction temperature. |

| Reaction Time | Often hours to days. | Minutes to hours. | Less energy consumed over the duration of the synthesis. |

| Temperature | Often requires high temperatures to overcome activation energy. | Can often be performed at lower temperatures due to enhanced kinetics or catalyst activity. | Lower energy input needed. |

| Process Control | Less precise, potential for temperature gradients and "hot spots". | Precise control over temperature and residence time. | Minimized energy waste, higher process consistency and yield. |

Waste Minimization and Improved Process Efficiency

A sustainable synthesis must be efficient, maximizing the conversion of starting materials into the desired product while generating minimal waste. This principle is guided by concepts such as atom economy and process mass intensity (PMI).

Strategies for Waste Minimization:

Atom Economy: Reactions should be designed to incorporate the maximum number of atoms from the starting materials into the final product. Addition and cyclization reactions, such as the oxa-Pictet–Spengler reaction or hetero-Diels-Alder reactions, are inherently atom-economical as they form the isochroman core without the loss of atoms. nsf.govnih.gov This contrasts with substitution or elimination reactions that generate stoichiometric byproducts.

Catalyst Recycling: A key advantage of heterogeneous catalysts or catalyst systems that can be easily separated is their potential for recycling and reuse. rsc.orgresearchgate.net This not only reduces the cost of the process but also prevents the release of potentially toxic metal waste into the environment. For example, certain rhodium catalysts used for synthesis in ethanol can be recovered via simple flash chromatography. rsc.org

Improving process efficiency involves a holistic approach that considers the entire synthetic route. By selecting highly enantioselective catalysts, yields are increased, and the need for chiral resolution or extensive purification to remove unwanted isomers is reduced. nih.gov The implementation of real-time process monitoring can ensure optimal reaction performance, preventing batch failures and the generation of associated waste. numberanalytics.com Ultimately, the convergence of sustainable reagents, energy-efficient conditions, and atom-economical reaction design leads to a manufacturing process that is both environmentally responsible and economically viable. numberanalytics.comtuwien.at

Table 3: Strategies for Waste Minimization and Process Efficiency

| Strategy | Principle | Impact on Waste Reduction | Impact on Process Efficiency |

| Use of Catalysts | Replace stoichiometric reagents with small amounts of recyclable catalysts. | Drastically reduces inorganic salt and byproduct waste. | Increases turnover number, can enable milder conditions. |

| Atom-Economical Reactions | Design reactions where most atoms of reactants are in the product (e.g., additions, cyclizations). | Minimizes byproduct formation. | Simplifies purification, increases theoretical yield. |

| Benign/Recycled Solvents | Use of water, ethanol, or bio-based solvents; implement solvent recycling protocols. | Reduces volume of hazardous organic waste. | Lowers raw material costs and disposal fees. |

| Tandem/Cascade Reactions | Combine multiple synthetic steps into one pot without isolating intermediates. | Eliminates waste from intermediate work-up and purification steps. | Reduces overall process time and resource consumption. |

| Continuous Flow Processing | Run reactions in a continuous stream rather than in a large batch. | Minimizes waste from side reactions and failed batches due to precise control. | Increases throughput, safety, and consistency. |

Stereochemical Characterization and Enantiopurity Assessment of S 2 Isochroman 1 Yl Ethanol

Chromatographic Techniques for Enantiomeric Resolution

Chromatographic methods are fundamental to separating enantiomers, allowing for the precise quantification of the enantiomeric purity of (S)-2-(Isochroman-1-yl)ethanol. This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Determination

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for separating enantiomers. nih.gov The principle relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient, diastereomeric complexes with different stability. nih.gov For a molecule like 2-(isochroman-1-yl)ethanol, which contains a hydroxyl group and aromatic rings, polysaccharide-based CSPs are often highly effective.

The selection of an appropriate mobile phase is crucial for achieving optimal separation. chromatographyonline.com Normal-phase chromatography, employing mixtures of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol), is a common starting point for chiral separations of alcohols. chromatographyonline.comcsfarmacie.cz The alcohol modifier plays a key role in the separation mechanism, and its type and concentration are critical parameters to optimize. csfarmacie.cz

A systematic screening of different columns and mobile phases is typically performed to identify the ideal conditions for baseline separation of the enantiomers of 2-(isochroman-1-yl)ethanol.

Table 1: Illustrative Chiral HPLC Screening Conditions for 2-(Isochroman-1-yl)ethanol

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection | Expected Outcome |

| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane / Isopropanol (90:10) | 1.0 | UV (e.g., 254 nm) | Resolution of (R) and (S) enantiomers |

| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane / Ethanol (B145695) (90:10) | 1.0 | UV (e.g., 254 nm) | Altered selectivity and resolution |

| Pirkle-type (e.g., Whelk-O® 1) | n-Hexane / Isopropanol (80:20) | 1.0 | UV (e.g., 254 nm) | Resolution based on π-π interactions |

This table is illustrative and represents a typical starting point for method development. Optimization of the mobile phase composition is usually required.

Chiral Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another effective method for the enantiomeric separation of volatile compounds. nih.gov Due to the relatively low volatility of 2-(isochroman-1-yl)ethanol, derivatization of the hydroxyl group is often necessary to increase its volatility and improve chromatographic performance. Common derivatization procedures include acylation to form esters (e.g., acetate or trifluoroacetate esters).

The most widely used CSPs for chiral GC are based on cyclodextrin derivatives. These cyclic oligosaccharides create a chiral cavity into which one enantiomer of the derivatized analyte fits better than the other, leading to separation based on the differential stability of these inclusion complexes. researchgate.net

The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving enantiomeric resolution.

Table 2: Representative Chiral GC Conditions for Derivatized 2-(Isochroman-1-yl)ethanol

| Parameter | Condition |

| Analyte Form | Trifluoroacetyl (TFA) ester |

| CSP | Derivatized β- or γ-cyclodextrin (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Oven Program | Example: 100°C hold for 1 min, then ramp to 200°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

This table provides representative conditions. The specific derivatizing agent, column, and temperature program must be optimized for the analyte.

Advanced Spectroscopic Methods for Absolute Configuration and Enantiomeric Excess

While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the absolute configuration and can also be used to determine enantiomeric excess.

Electronic Circular Dichroism (ECD) Spectroscopy for Configurational Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful non-destructive method for determining the absolute configuration of chiral compounds in solution, particularly those containing chromophores. mdpi.comfrontiersin.org The isochroman (B46142) moiety in this compound contains a benzene (B151609) ring, which acts as a chromophore absorbing in the UV region, making this compound suitable for ECD analysis.

The assignment of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.govresearchgate.net The process involves several key steps:

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgnih.gov These calculations predict the excitation energies and the corresponding rotatory strengths for the electronic transitions.

Spectral Comparison: The calculated spectrum for a chosen enantiomer (e.g., the S-enantiomer) is then compared with the experimental spectrum. A good match between the signs and shapes of the major Cotton effects in the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration of the sample. researchgate.net Since enantiomers produce mirror-image ECD spectra, a match with the calculated (S)-spectrum confirms the sample's configuration as (S). encyclopedia.pubnih.gov

For this compound, the ECD spectrum is expected to be dominated by transitions associated with the aromatic chromophore. The spatial arrangement of the ethanol substituent relative to the chromophore, dictated by the (S)-configuration at C-1, will determine the sign and intensity of the observed Cotton effects.

Table 2: Representative Data for ECD-Based Configurational Assignment of this compound This table contains hypothetical data illustrating the comparison between experimental results and theoretical calculations.

| Experimental ECD Spectrum | TD-DFT Calculated ECD Spectrum for (S)-enantiomer | |||

|---|---|---|---|---|

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Excitation λ (nm) | Rotatory Strength (R) | Predicted Δε |

| ~275 | +1.8 | 273 | +2.5 | Positive |

| ~230 | -4.5 | 228 | -5.1 | Negative |

Vibrational Circular Dichroism (VCD) Analysis for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.comnih.gov VCD has emerged as a reliable and versatile method for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.org A key advantage of VCD is that all molecules possess IR-active vibrations, making the technique universally applicable. mdpi.com

Similar to ECD, the VCD method relies on a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations. researchgate.netnih.gov The VCD spectrum of a molecule is unique to its specific 3D structure, including its absolute configuration and conformational preferences. rsc.orgnih.gov The VCD spectra of enantiomers are mirror images of each other, while their standard infrared (IR) absorption spectra are identical. nih.gov

For the stereochemical elucidation of this compound, the following procedure would be applied:

An experimental VCD spectrum of the compound is recorded in the mid-IR region (typically 2000-800 cm⁻¹).

Computational modeling is performed to find the most stable conformers of the molecule.

The IR and VCD spectra for the (S)-enantiomer are calculated for these conformers using Density Functional Theory (DFT). nih.gov

The calculated VCD spectrum, often averaged based on the Boltzmann population of the conformers, is compared to the experimental one.

A high degree of agreement between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration as (S).

VCD is particularly sensitive to the stereochemistry of the entire molecule, providing a rich fingerprint of its chiral structure. nih.gov

Table 3: Example VCD Data for Stereochemical Elucidation of this compound This table presents illustrative data comparing key experimental and calculated VCD bands.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign (ΔA = AL - AR) | Calculated Frequency (cm⁻¹) for (S)-enantiomer | Calculated VCD Sign for (S)-enantiomer |

|---|---|---|---|---|

| C-O Stretch | 1050 | (+) Positive | 1055 | (+) Positive |

| C-H Bend | 1280 | (-) Negative | 1283 | (-) Negative |

| Aromatic C-H Bend | 1455 | (+) Positive | 1452 | (+) Positive |

Solid-State Stereochemical Analysis via X-ray Crystallography

X-ray crystallography is considered the gold standard for the determination of molecular structure, providing an unambiguous three-dimensional model of a compound in the solid state. nih.gov This technique is the primary method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov

The analysis of a crystal of this compound would involve exposing it to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which the positions of all atoms can be determined. For chiral molecules, crystallization occurs in one of the 65 chiral space groups. Analysis of isochroman derivatives has shown they have a tendency to crystallize in such chiral space groups. nih.govresearchgate.net

To determine the absolute configuration, anomalous dispersion is used. When using an X-ray source of an appropriate wavelength, heavy atoms in the structure will scatter X-rays with a phase shift. This effect breaks Friedel's law, meaning that reflections (hkl) and (-h-k-l) are no longer equal in intensity. The measurement of these differences allows for the definitive assignment of the absolute stereochemistry. The Flack parameter is a commonly used metric in this determination; a value close to zero for a given configuration confirms that the structural model is correct. nih.gov The analysis would also reveal detailed conformational information, such as the heterocyclic ring adopting a half-chair conformation, which is common for isochroman derivatives. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for this compound This table provides an example of the typical data obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 20.12 |

| Volume (ų) | 1000.5 |

| Flack Parameter | 0.05(3) |

| Configuration | Unambiguously (S) |

Applications of S 2 Isochroman 1 Yl Ethanol As a Chiral Building Block

Role in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The production of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as the stereochemistry of a drug molecule can profoundly influence its efficacy and safety. numberanalytics.commdpi.com One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. mdpi.com Asymmetric synthesis, which creates a specific chiral product from an achiral or racemic starting material, is therefore a cornerstone of modern drug development. numberanalytics.comcore.ac.uk

(S)-2-(Isochroman-1-yl)ethanol is an example of a chiral building block used in this context. Such chiral intermediates are in high demand for the synthesis of bulk drug substances. nih.gov By incorporating this enantiopure fragment, chemists can construct more complex pharmaceutical intermediates with a predefined stereocenter, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis. The isochroman (B46142) structure itself is found in various biologically active pharmaceutical agents. researchgate.net

The use of chiral alcohols as intermediates is a well-established strategy in the synthesis of various pharmaceuticals. For instance, specific chiral alcohol intermediates are required for the total synthesis of certain HIV protease inhibitors and potential anti-Alzheimer's drugs. nih.govmdpi.com While direct synthesis pathways from this compound to a specific marketed drug are proprietary, its utility lies in its potential to serve as a precursor for novel drug candidates containing the isochroman core.

Table 1: Examples of Pharmaceutical Classes Requiring Chiral Intermediates This table illustrates the types of drugs where chiral building blocks similar in function to this compound are essential.

| Pharmaceutical Class | Example of Chiral Intermediate Type | Therapeutic Area | Reference |

|---|---|---|---|

| HIV Protease Inhibitors | Chiral Alcohols | Antiviral | nih.govmdpi.com |

| Anti-Alzheimer's Drugs | Chiral Alcohols | Neurology | nih.govmdpi.com |

| Vasopeptidase Inhibitors | Chiral Amino Acids / Heterocycles | Cardiovascular | nih.gov |

Utility in Agrochemical and Fine Chemical Synthesis

The application of this compound extends beyond pharmaceuticals into the realms of agrochemical and fine chemical synthesis. Fine chemicals are pure, single chemical substances produced in limited quantities that serve as intermediates for specialty products, including both drugs and agricultural compounds. nih.govdakenchem.comchemistryjournals.net The demand for enantiomerically pure intermediates is a shared requirement across these industries to achieve products with high specificity and efficacy. core.ac.uknih.gov

In the agrochemical sector, the biological activity of pesticides and herbicides can also be stereospecific. Using a single, active enantiomer can lead to a more effective product with a reduced environmental footprint, as lower application rates are needed and the release of inactive or potentially harmful isomers into the ecosystem is avoided.

This compound, as a chiral building block, provides a reliable starting point for the synthesis of these specialized chemicals. bldpharm.com Its isochroman core can be functionalized to generate a library of new compounds for screening in agrochemical discovery programs. researchgate.net The synthesis of fine chemicals often involves custom, multi-step processes where access to unique, enantiopure starting materials like this compound is crucial for achieving the desired molecular architecture. dakenchem.com

Development and Diversification of Isochroman-Based Scaffolds

A key application of this compound is its use in developing and diversifying molecules built upon the isochroman scaffold. researchgate.net The isochroman framework is considered a "privileged scaffold" because it is a structural motif that appears in a wide range of biologically active compounds and can interact with multiple biological targets.

Starting with this compound, chemists can utilize the primary alcohol group as a handle for a wide array of chemical transformations. These modifications can introduce new functional groups and build molecular complexity, leading to a diverse library of novel isochroman derivatives. Synthetic strategies such as the oxa-Pictet-Spengler reaction are fundamental in creating the initial isochroman ring, which can then be further elaborated. nih.govscispace.comresearchgate.net

Research has demonstrated methods to functionalize all positions of the isochroman scaffold, allowing for the synthesis of derivatives with varied electronic and steric properties. scispace.com For example, the aromatic ring of the isochroman can be substituted, and the side chain can be extended or altered through reactions at the hydroxyl group. This diversification is essential for exploring the chemical space around the isochroman core to discover molecules with optimized properties for pharmaceutical or other applications.

Table 2: Potential Modifications for Diversifying the this compound Scaffold

| Modification Type | Chemical Transformation | Potential Outcome | Reference |

|---|---|---|---|

| Side-Chain Elongation | Esterification, Etherification, or Conversion to an Alkyl Halide followed by coupling reactions | Introduction of new functional groups; Alteration of lipophilicity and polarity | |

| Aromatic Ring Substitution | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modulation of electronic properties and binding interactions | scispace.comresearchgate.net |

| Oxidation of Alcohol | Oxidation to aldehyde or carboxylic acid | Creation of new reactive handles for peptide coupling, reductive amination, etc. |

Contributions to Structure-Activity Relationship (SAR) Studies via Enantiopure Compounds

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery. collaborativedrug.com These studies aim to understand how the chemical structure of a compound correlates with its biological activity, guiding the design of more potent and selective molecules. gardp.orgnih.gov

The use of enantiopure compounds like this compound is immensely valuable for conducting clear and informative SAR studies. nih.gov When a series of related compounds (analogs) are synthesized from an enantiomerically pure starting material, the stereochemistry at one or more centers is fixed. mdpi.com This eliminates ambiguity in the interpretation of biological data. If a racemic mixture were used, it would be impossible to determine whether the observed biological activity arises from one enantiomer, both, or a synergistic interaction between them.

By using this compound, researchers can create a series of analogs where the (S)-configuration at the 1-position of the isochroman ring is constant. When these analogs are tested, any observed changes in activity can be more confidently attributed to the specific structural modifications made elsewhere on the molecule. This systematic approach allows for a precise mapping of the molecular features responsible for biological function, accelerating the lead optimization process in drug discovery. collaborativedrug.com The isochroman scaffold itself has been the subject of SAR analyses to develop candidates for various therapeutic targets. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (S)-2-(Isochroman-1-yl)ethanol, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or ring-opening reactions involving isochroman derivatives. For example, silica gel column chromatography is critical for purifying intermediates, as demonstrated in the synthesis of structurally related N-(Isochroman-1-yl) sulfonamides .

- Enantiomeric Purity : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, should be employed. Ensure stereochemical integrity by verifying optical rotation and comparing with literature values. Use polarimetry or chiral stationary phase chromatography for validation .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the isochroman ring structure and ethanol substituent. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) for validation .

- IR Spectroscopy : Identify hydroxyl (O-H) and ether (C-O-C) stretches to confirm functional groups. Reference IR spectra from standardized databases to resolve ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy. Compare fragmentation patterns with analogous compounds to verify the isochroman moiety .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound across different studies?

Methodological Answer:

- Comparative Analysis : Systematically compare experimental conditions (e.g., temperature, pressure, purity of samples) from conflicting studies. For instance, vaporization enthalpy discrepancies may arise from impurities or measurement techniques (e.g., static vs. dynamic calorimetry) .

- Computational Validation : Use quantum mechanical calculations (e.g., density functional theory, DFT) to predict thermodynamic properties. Cross-validate results with experimental data to identify systematic errors .

- Standardized Protocols : Adopt frameworks like the "centerpiece" approach, which integrates experimental and computational data to resolve inconsistencies .

Q. What experimental design considerations are critical for studying the biological activity of this compound in neuropharmacological models?

Methodological Answer:

- Dose-Response Studies : Use a range of concentrations (e.g., 0.1–100 µM) to assess efficacy and toxicity. Include vehicle controls (e.g., DMSO or saline) to isolate solvent effects .

- Endpoint Selection : Measure biomarkers such as neurotransmitter levels (via HPLC) or receptor binding affinity (radioligand assays). Ensure assays are validated for specificity to the compound’s mechanism .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and use blinded analysis to minimize bias. Replicate findings across multiple cell lines or animal models .

Q. How can computational models (e.g., molecular dynamics simulations) predict the solvation behavior of this compound in polar solvents?

Methodological Answer:

- Force Field Selection : Use all-atom force fields (e.g., GAFF2) parameterized for ethers and alcohols. Validate against experimental solubility data from NIST or PubChem .

- Simulation Parameters : Run simulations in explicit solvent models (e.g., water, ethanol) for ≥100 ns to ensure equilibration. Analyze radial distribution functions to quantify hydrogen-bonding interactions .

- Experimental Cross-Check : Compare simulated solvation free energies with experimental values obtained via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate hygroscopicity-related instability in this compound during storage and handling?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) in sealed vials with desiccants (e.g., molecular sieves). Monitor water content via Karl Fischer titration .

- Handling Protocols : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Pre-dry solvents (e.g., over MgSO₄) before dissolution .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Identify hydrolytic pathways to refine storage guidelines .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.